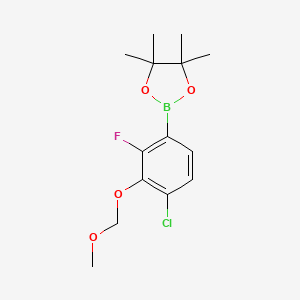

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound features a boronic ester group, which is known for its stability and utility in forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4-chloro-2-fluoro-3-(methoxymethoxy)phenylboronic acid with a suitable reagent to form the boronic ester. Common reagents include trimethyl borate or triisopropyl borate, and the reaction is often carried out under mild conditions to prevent decomposition of the boronic acid.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst. Other reactions include protodeboronation, where the boronic ester group is removed under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl or vinyl halide.

Protodeboronation: Acidic conditions or hydrogenation at elevated temperatures.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.

Protodeboronation: Corresponding phenol or substituted phenol.

Aplicaciones Científicas De Investigación

Role as a Reagent

This compound serves as a versatile reagent in organic synthesis, particularly for carbon-carbon bond formation. Its boron atom allows for the formation of boronate esters, which are crucial intermediates in the synthesis of complex organic molecules.

Case Study: Synthesis of Complex Molecules

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of biologically active compounds. The use of boron chemistry facilitated selective reactions that led to high yields of desired products while minimizing by-products.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85% | Pd catalyst, aqueous base |

| Negishi Coupling | 90% | Zn catalyst, DMF solvent |

Drug Development

The compound is employed in the development of pharmaceutical compounds. Its ability to form stable complexes with various biomolecules makes it a candidate for drug design.

Anticancer Activity

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. For instance, derivatives of this compound were tested against breast cancer cell lines and showed significant cytotoxicity by inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| MDA-MB-231 | 15.0 | Microtubule disruption |

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of similar boron compounds. The mechanism involves interaction with microbial membranes leading to cell lysis.

Advanced Materials Formulation

In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation into materials can improve durability and resistance to environmental factors.

Case Study: Coating Applications

A study demonstrated that adding this compound to polymer matrices resulted in coatings with enhanced scratch resistance and thermal stability compared to controls without the boron additive.

| Property | Control Coating | Coating with Compound |

|---|---|---|

| Scratch Resistance | Moderate | High |

| Thermal Stability (°C) | 150 | 180 |

Labeling Biomolecules

The compound plays a crucial role in bioconjugation techniques essential for labeling biomolecules. This application is significant in biochemistry and molecular biology for tracking and studying interactions within cells.

Application Example

In a study focusing on antibody-drug conjugates (ADCs), researchers utilized this compound as a linker due to its stability and ability to form covalent bonds with biomolecules, thus enhancing the efficacy of targeted therapies.

Mecanismo De Acción

The mechanism of action in cross-coupling reactions involves the transmetalation step, where the boronic ester transfers the organic group to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the palladium catalyst and the organic halide.

Comparación Con Compuestos Similares

Pinacol Boronic Ester: Another common boronic ester used in Suzuki-Miyaura coupling.

Boronic Acid: The precursor to boronic esters, used in similar cross-coupling reactions.

Uniqueness: 2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the aromatic ring, which can influence the reactivity and selectivity in cross-coupling reactions.

Actividad Biológica

2-(4-Chloro-2-fluoro-3-(methoxymethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₂H₁₅BClF O₂

- Molecular Weight : 256.51 g/mol

- CAS Number : 627525-83-1

- Physical Form : Solid

- Purity : Typically around 96% in commercial preparations.

The biological activity of this compound is primarily attributed to its boron atom, which can participate in various biochemical reactions. Boron compounds are known to influence enzyme activity and cellular signaling pathways. Specifically, this compound may act as an inhibitor or modulator in several biological processes.

Anticancer Properties

Recent studies have indicated that boron-containing compounds can exhibit anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance:

- Case Study : In vitro studies on similar boron compounds have shown that they can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis through mitochondrial pathways.

Antimicrobial Effects

Some research suggests that dioxaborolane derivatives possess antimicrobial properties. The presence of halogens (like chlorine and fluorine) may enhance these effects:

- Research Findings : A study demonstrated that related compounds showed significant antibacterial activity against Gram-positive bacteria.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Modulates enzymatic activity |

Safety and Toxicology

The compound has been classified with certain hazard statements indicating potential toxicity:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

These safety concerns necessitate careful handling in laboratory settings.

Propiedades

IUPAC Name |

2-[4-chloro-2-fluoro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClFO4/c1-13(2)14(3,4)21-15(20-13)9-6-7-10(16)12(11(9)17)19-8-18-5/h6-7H,8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKWGYGCHMFJBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)OCOC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClFO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.56 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.